molecular formula C8H13NO3S B14548896 S-(3-Oxocyclopentyl)-L-cysteine CAS No. 61727-75-1

S-(3-Oxocyclopentyl)-L-cysteine

Cat. No.: B14548896
CAS No.: 61727-75-1
M. Wt: 203.26 g/mol
InChI Key: CJNBZWKGOUAXQM-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(3-Oxocyclopentyl)-L-cysteine: is a compound that features a cyclopentyl ring with a ketone group at the 3-position and an L-cysteine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-Oxocyclopentyl)-L-cysteine typically involves the reaction of L-cysteine with a cyclopentanone derivative. One common method includes the use of a base to deprotonate the thiol group of L-cysteine, followed by nucleophilic addition to the carbonyl group of cyclopentanone. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the reaction under optimized conditions, ensuring consistent product quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

S-(3-Oxocyclopentyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Secondary alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

S-(3-Oxocyclopentyl)-L-cysteine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-(3-Oxocyclopentyl)-L-cysteine involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopentyl ring and an L-cysteine moiety, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

61727-75-1

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

(2R)-2-amino-3-(3-oxocyclopentyl)sulfanylpropanoic acid

InChI

InChI=1S/C8H13NO3S/c9-7(8(11)12)4-13-6-2-1-5(10)3-6/h6-7H,1-4,9H2,(H,11,12)/t6?,7-/m0/s1

InChI Key

CJNBZWKGOUAXQM-MLWJPKLSSA-N

Isomeric SMILES

C1CC(=O)CC1SC[C@@H](C(=O)O)N

Canonical SMILES

C1CC(=O)CC1SCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.